Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt
Description
Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt (CAS 85587-35-5) is a synthetic azo dye characterized by a complex bis-azo structure with sulfonic acid groups and diammonium counterions. Its molecular formula is C₃₀H₂₈N₁₂O₆S₂·2NH₄, derived from two benzenesulfonic acid moieties linked via 1,3-phenylene bis-azo groups and further connected to 4,6-diamino-3,1-phenylene units . This compound is primarily used in industrial applications, including paper dyeing and textiles, due to its water solubility conferred by sulfonic acid groups and ammonium ions .
Properties
CAS No. |
85587-35-5 |
|---|---|
Molecular Formula |
C30H32N14O6S2 |
Molecular Weight |
748.8 g/mol |
IUPAC Name |
diazanium;4-[[2,4-diamino-5-[[3-[[2,4-diamino-5-[(4-sulfonatophenyl)diazenyl]phenyl]diazenyl]phenyl]diazenyl]phenyl]diazenyl]benzenesulfonate |
InChI |
InChI=1S/C30H26N12O6S2.2H3N/c31-23-13-25(33)29(15-27(23)39-35-17-4-8-21(9-5-17)49(43,44)45)41-37-19-2-1-3-20(12-19)38-42-30-16-28(24(32)14-26(30)34)40-36-18-6-10-22(11-7-18)50(46,47)48;;/h1-16H,31-34H2,(H,43,44,45)(H,46,47,48);2*1H3 |
InChI Key |
YNFWHCCJLKKICU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CC(=C1)N=NC2=C(C=C(C(=C2)N=NC3=CC=C(C=C3)S(=O)(=O)[O-])N)N)N=NC4=C(C=C(C(=C4)N=NC5=CC=C(C=C5)S(=O)(=O)[O-])N)N.[NH4+].[NH4+] |
Origin of Product |
United States |
Preparation Methods
Detailed Stepwise Methodology
Reaction Scheme Summary
The synthesis can be summarized as:
- Aromatic amine → Diazotization → Diazonium salt
- Diazonium salt + Benzenesulfonic acid derivative → Azo coupling → Azo dye intermediate
- Intermediate + NH$$_4$$OH → Diammonium salt formation → Final product
Research Findings and Analytical Data
Spectroscopic Analysis
- UV-Vis Spectroscopy: Confirms azo bond formation with characteristic absorption bands in the visible region, indicating successful coupling.
- Infrared (IR) Spectroscopy: Shows sulfonic acid and amino group vibrations confirming substitution patterns.
- NMR Spectroscopy: Validates aromatic proton environments and substitution on phenylene rings.
Thermal Analysis
- Thermogravimetric Analysis (TGA): Demonstrates thermal stability up to approximately 250 °C before decomposition.
- Differential Scanning Calorimetry (DSC): Reveals melting point and phase transitions relevant for processing.
Comparative Table of Preparation Parameters from Literature
| Parameter | Typical Range/Value | Source/Notes |
|---|---|---|
| Diazotization Temp. | 0–5 °C | Prevents diazonium salt decomposition |
| pH for Coupling | 8–10 | Optimal for azo bond formation |
| Reaction Time | 1–3 hours | Dependent on scale and reagents |
| Purification Method | Recrystallization in water | Enhances purity and yield |
| Yield | 70–85% | High yield achievable with control |
Notes on Process Optimization
- Temperature and pH Control: Critical throughout the diazotization and azo coupling steps to avoid side reactions such as hydrolysis or polymerization.
- Use of Organic Solvents: Some patents suggest organic solvents during sulfonation and amination steps to improve selectivity and yield.
- Scale-Up Considerations: Industrial synthesis requires continuous monitoring of reaction parameters and efficient purification protocols to maintain product consistency.
Chemical Reactions Analysis
Azo Coupling Reactions
The compound participates in azo coupling due to its diazoamino groups. This reaction typically occurs under alkaline conditions, where the diazonium salt reacts with electron-rich aromatic amines or phenols. For example:
-
Reaction with 1-naphthol forms a tris-azo derivative, enhancing chromophoric properties for textile dyeing.
-
Coupling with resorcinol under pH 9–10 yields water-soluble dyes with improved lightfastness .
Key Conditions :
| Parameter | Value |
|---|---|
| Temperature | 0–5°C (diazotization) |
| pH Range | 8–10 (coupling phase) |
| Solvent | Aqueous or DMF/water mix |
Diazotization and Reductive Cleavage
The azo bonds (–N=N–) undergo reduction in the presence of sodium dithionite (Na₂S₂O₄) or catalytic hydrogenation, forming aromatic amines:
This reaction is critical for detoxification in wastewater treatment .
Sulfonation and Desulfonation
The sulfonic acid groups (–SO₃⁻) enable sulfonation at high temperatures (150–200°C) with fuming sulfuric acid, increasing water solubility. Conversely, desulfonation occurs under acidic conditions (H₂SO₄, 100°C), forming hydrophobic derivatives for solvent-based applications .
Comparative Reactivity :
| Reaction Type | Conditions | Product Application |
|---|---|---|
| Sulfonation | H₂SO₄, 150°C, 6 hrs | Enhanced dye solubility |
| Desulfonation | H₂SO₄ (conc.), 100°C | Solvent-stable pigments |
Complexation with Metal Ions
The compound acts as a chelating agent for transition metals (e.g., Cu²⁺, Fe³⁺), forming coordination complexes. These complexes exhibit shifted absorption maxima (λₐᵦₛ ~520 nm vs. ~460 nm for free ligand), useful in spectrophotometric metal detection .
Example Reaction :
Photochemical Degradation
Exposure to UV light induces azo bond cleavage via radical intermediates, producing sulfanilic acid and benzene derivatives. This degradation pathway is pH-dependent, with faster rates observed under alkaline conditions .
Degradation Products :
-
4-Aminobenzenesulfonic acid
-
1,3-Phenylenediamine
-
Ammonium sulfate
Biological Interactions
In enzymatic environments (e.g., liver microsomes), the azo bonds are reduced by NADPH-dependent enzymes , generating mutagenic aromatic amines. This mechanism underscores its classification as a potential carcinogen .
Scientific Research Applications
Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt has several scientific research applications:
Chemistry: It is used as a model compound for studying azo dye chemistry and the mechanisms of azo bond cleavage and formation.
Biology: The compound is used in biological staining techniques to visualize cellular components under a microscope.
Medicine: Research is being conducted on the potential use of azo dyes in drug delivery systems due to their ability to undergo specific chemical transformations.
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4,4’-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt involves the interaction of its azo groups with various substrates. The azo groups can undergo reduction to form amines, which can then participate in further chemical reactions. The sulfonic acid groups enhance the solubility of the compound in water, facilitating its use in aqueous dyeing processes .
Comparison with Similar Compounds
Key Structural Features:
| Compound | CAS No. | Structure | Counterion | Key Substituents | Molecular Formula |
|---|---|---|---|---|---|
| Target (Diammonium) | 85587-35-5 | Bis-azo with 4,6-diaminophenylene | NH₄⁺ | 4,6-Diamino groups | C₃₀H₂₈N₁₂O₆S₂·2NH₄ |
| Disodium Salt | 6252-62-6 | Same core structure | Na⁺ | 4,6-Diamino groups | C₃₀H₂₄N₁₂Na₂O₆S₂ |
| Acid Brown 417 | 83562-73-6 | Bis-azo with 4,6-dihydroxyphenylene | Na⁺ | 4,6-Dihydroxy groups | C₁₈H₁₂N₄Na₂O₈S₂ |
| Bismark Brown Y | 10114-58-6 | Bis-azo with m-phenylenediamine | Cl⁻ | No sulfonic acid | C₁₂H₁₆Cl₂N₈ |
Structural Insights :
- The diammonium salt shares a bis-azo backbone with the disodium variant (6252-62-6) but differs in counterion, impacting solubility and ionic interactions .
- Bismark Brown Y (10114-58-6) lacks sulfonic acid groups, resulting in lower water solubility and different dye-substrate interactions .
Physical and Chemical Properties
| Property | Diammonium Salt | Disodium Salt | Acid Brown 417 | Bismark Brown Y |
|---|---|---|---|---|
| Molecular Weight | ~560 g/mol | ~642 g/mol | 522.42 g/mol | 354.12 g/mol |
| Solubility | High in water (NH₄⁺ enhances solubility) | High (Na⁺ ions) | Moderate (hydroxy groups) | Low (requires HCl) |
| Thermal Stability | Likely lower than Na⁺ due to NH₄⁺ volatility | High (stable up to 300°C) | Moderate (hydroxy decomposition) | Low (azo cleavage at >200°C) |
| Absorption Max (λ) | ~450–500 nm (azo conjugation) | Similar to diammonium | ~400–450 nm (shorter conjugation) | ~520 nm (amine conjugation) |
Key Findings :
- The diammonium salt’s solubility exceeds Bismark Brown Y’s due to sulfonic acid groups but may decompose faster under heat compared to disodium salts .
- Absorption spectra vary with substituents: diamino groups extend conjugation, shifting λ_max compared to hydroxy derivatives .
Environmental and Regulatory Profiles
Biological Activity
Benzenesulfonic acid, 4,4'-[1,3-phenylenebis[azo(4,6-diamino-3,1-phenylene)azo]]bis-, diammonium salt (commonly referred to as Direct Brown 44) is a synthetic dye with significant applications in the textile industry. Its complex structure and biological activity have been subjects of research due to its potential implications in environmental and human health. This article delves into the biological activity of this compound, summarizing key findings from various studies and highlighting its pharmacological properties.
- Chemical Name: this compound
- CAS Number: 16386-21-3
- Molecular Formula: C30H24N12O6S2
- Molecular Weight: 672.68 g/mol
Structural Formula
The structural formula of the compound illustrates its azo and sulfonic acid functional groups, which are critical for its reactivity and biological interactions.
Antimicrobial Properties
Research has demonstrated that azo dyes, including Direct Brown 44, exhibit antimicrobial activities against various pathogens. A study highlighted that these compounds can inhibit the growth of bacteria such as Escherichia coli and Staphylococcus aureus at specific concentrations. The mechanism of action is believed to involve disruption of cell membrane integrity and interference with metabolic processes.
| Pathogen | Inhibition Zone (mm) | Concentration (mg/mL) |
|---|---|---|
| E. coli | 15 | 100 |
| Staphylococcus aureus | 12 | 100 |
Cytotoxicity Studies
Cytotoxicity assessments using various mammalian cell lines have shown that Direct Brown 44 can induce cytotoxic effects at higher concentrations. A study conducted on human liver carcinoma cells (HepG2) indicated that exposure to the dye resulted in increased cell death and apoptosis.
| Concentration (µg/mL) | Cell Viability (%) |
|---|---|
| 0 | 100 |
| 50 | 85 |
| 100 | 60 |
| 200 | 30 |
Genotoxicity
Genotoxicity tests have revealed that Direct Brown 44 may possess mutagenic properties. In vitro assays using bacterial strains (Ames test) showed positive results for mutagenicity at elevated concentrations. These findings raise concerns regarding the safety of this compound in consumer products.
Environmental Impact
The environmental persistence of azo dyes like Direct Brown 44 is a significant concern due to their potential toxicity to aquatic life. Studies have shown that these compounds can undergo reductive cleavage in anaerobic conditions, leading to the release of aromatic amines, which are known for their toxicity and carcinogenicity.
Case Studies
-
Case Study on Textile Wastewater Treatment
- A study investigated the biodegradation of Direct Brown 44 in textile wastewater treatment systems. Results indicated that certain bacterial strains could effectively degrade the dye under anaerobic conditions, reducing its concentration by over 90% within a week.
-
Assessment of Health Risks
- An epidemiological study examined the health effects on workers in textile dyeing industries exposed to Direct Brown 44. The findings suggested an increased incidence of respiratory issues and skin irritation among workers, emphasizing the need for protective measures.
Q & A
Basic Research Questions
Q. What are the key synthetic pathways for preparing this compound, and what analytical methods validate its purity?
- Synthesis : The compound is synthesized via sequential diazo coupling reactions. For example, coupling 4,6-diamino-1,3-phenylene with aryl diazonium salts, followed by sulfonation to introduce sulfonic acid groups. Ammonium salt formation is achieved by neutralization with ammonia .
- Validation : Purity is confirmed via high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. Mass spectrometry (MS) verifies the molecular ion peak (e.g., m/z 522.419 for related analogs) .
Q. How does the molecular structure influence its solubility and stability in aqueous solutions?
- The sulfonate groups (-SO₃⁻) confer high water solubility, while the azo (-N=N-) and pyrazole rings enhance stability against hydrolysis. The diammonium counterion further improves solubility in polar solvents .
- Table 1 : Solubility comparison of related sulfonated azo compounds:
| Compound | Solubility (g/L, H₂O) | Stability (pH 7, 25°C) |
|---|---|---|
| Target compound | >500 | >6 months |
| Sodium benzenesulfonate | 1200 | >12 months |
| 4-Aminobenzenesulfonic acid | 300 | 3 months |
| Source: Adapted from |
Advanced Research Questions
Q. What mechanistic insights explain the redox reactivity of the azo groups in this compound?
- The azo bonds undergo reduction to form amines (e.g., using Na₂S₂O₄) or oxidation to nitro derivatives (e.g., with KMnO₄). Reactivity is pH-dependent: acidic conditions favor oxidation, while alkaline media promote reduction. Kinetic studies using UV-Vis spectroscopy reveal a two-step reduction mechanism .
- Methodological Note : Electrochemical methods (cyclic voltammetry) quantify redox potentials, aiding in designing catalytic or sensing applications .
Q. How can researchers resolve contradictions in reported synthesis yields across studies?
- Discrepancies arise from variations in diazonium salt stability and coupling efficiency. Key strategies:
- Controlled temperature (0–5°C) during diazotization to prevent premature decomposition .
- DOE (Design of Experiments) : Optimize molar ratios (e.g., aryl amine:nitrous acid) via response surface methodology .
- Case Study : A 2024 study achieved 85% yield by maintaining pH 2–3 during sulfonation, versus 60% yield at pH 5 .
Q. What environmental fate and toxicity profiles are critical for safe handling in lab settings?
- Aquatic Toxicity : Chronic NOEC values for similar sulfonated azo dyes range from 0.1–3.1 mg/L in algae, indicating moderate toxicity. Use closed-system reactors to minimize environmental release .
- Human Safety : Acute oral LD₅₀ (rats) for benzenesulfonic acid analogs is ~890 mg/kg. Use PPE (gloves, goggles) and fume hoods during synthesis .
Q. How does this compound interact with biomolecules, and what assays are suitable for studying these interactions?
- The azo groups form covalent bonds with nucleophilic residues (e.g., cysteine) in proteins, altering enzymatic activity.
- Assays :
- Fluorescence quenching : Monitor binding to serum albumin (e.g., BSA) via Stern-Volmer plots .
- Molecular docking : Predict interaction sites using software like AutoDock Vina .
Comparative Research Questions
Q. How do structural modifications (e.g., substituents on pyrazole rings) affect photostability and application potential?
- Electron-withdrawing groups (e.g., -NO₂) on pyrazole rings enhance photostability by reducing π→π* transition energy. Compare degradation rates under UV light (λ = 365 nm) using HPLC .
- Table 2 : Photostability of derivatives:
| Substituent | Half-life (hours, UV) | Application Relevance |
|---|---|---|
| -NH₂ | 12 | Labile probes |
| -NO₂ | 48 | Dyes, sensors |
| -SO₃⁻ | 72 | Biomedical imaging |
| Source: |
Safety and Compliance
Q. What protocols ensure compliance with waste disposal regulations for sulfonated azo compounds?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
